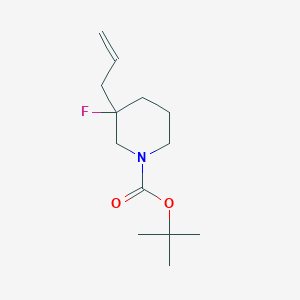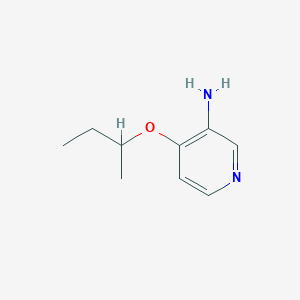![molecular formula C9H16N2O2 B13314442 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a spiro compound characterized by a unique structure that includes an ethoxy group, an oxa (oxygen) atom, and diazaspiro (nitrogen-containing spiro) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethoxy and diaza groups in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethoxy group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can modulate various signaling pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: Similar structure but with an aryl group instead of an ethoxy group.
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: Contains a cyclopropyl group and a carboxamide moiety.
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: Features a carboxylic acid group and is available as a hydrochloride salt.
Uniqueness
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O2/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9/h10H,2-7H2,1H3 |
InChI Key |
DHYRWGQVQSCBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


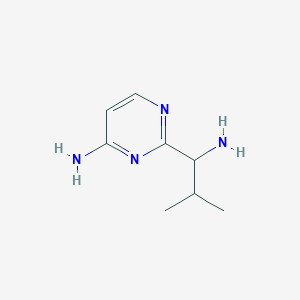
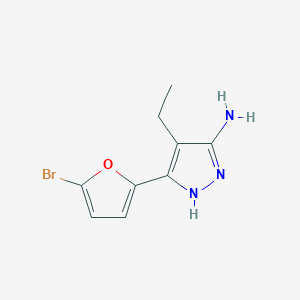

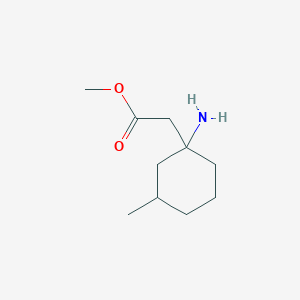
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
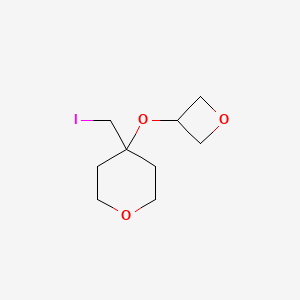
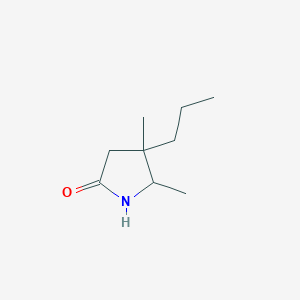
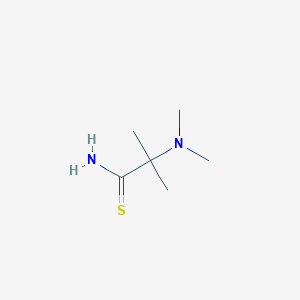

![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)
